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Compound of Interest

Compound Name: 4-Methoxypyridine

Cat. No.: B045360

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR)
and infrared (IR) spectroscopic data for 4-Methoxypyridine. The information is presented to
support research, development, and quality control activities involving this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic
molecules. Below are the *H and 3C NMR data for 4-Methoxypyridine.

'H NMR Spectral Data

The *H NMR spectrum of 4-Methoxypyridine exhibits distinct signals corresponding to the
aromatic protons and the methoxy group protons.
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Note: Data is typically recorded in CDCls at 400 MHz.

3C NMR Spectral Data

The 3C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (8) ppm Assignment
164.2 C-4

150.8 C-2,C-6
109.5 C-3,C-5

55.2 -OCHs

Note: Data is typically recorded in CDCls at 100 MHz.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Wavenumber (cm—?) Intensity Assignment

3050-3000 Medium C-H stretch (aromatic)
2950-2850 Medium C-H stretch (methyl)

1600, 1500 Strong C=C stretch (aromatic ring)
1250 Strong C-O stretch (aryl ether)

1030 Strong C-O stretch (aryl ether)

830 Strong C-H bend (para-disubstituted)

Experimental Protocols
NMR Spectroscopy
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Sample Preparation: A solution of 4-Methoxypyridine (approximately 5-10 mg) is prepared in a
deuterated solvent (e.g., chloroform-d, CDCls, ~0.7 mL) in a standard 5 mm NMR tube. A small
amount of tetramethylsilane (TMS) may be added as an internal standard (6 0.00 ppm).

Data Acquisition: *H and 3C NMR spectra are acquired on a 400 MHz (or higher) spectrometer.
For *H NMR, standard acquisition parameters are used. For 13C NMR, a proton-decoupled
experiment is typically performed to simplify the spectrum.

FT-IR Spectroscopy

Sample Preparation: A drop of neat 4-Methoxypyridine liquid is placed between two
potassium bromide (KBr) or sodium chloride (NacCl) salt plates to form a thin film.

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FT-IR)
spectrometer. A background spectrum of the clean salt plates is first recorded and then
subtracted from the sample spectrum to obtain the final spectrum. The data is typically
collected over a range of 4000-400 cm™1,

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the acquisition and interpretation of
spectroscopic data for 4-Methoxypyridine.
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Workflow for Spectroscopic Analysis of 4-Methoxypyridine

Sample Preparation

4-Methoxypyridine Sample

¢

Dissolve in CDCI3 Prepare neat liquid film
with TMS on KBr plates

Data Acquisition

Acquire 1H and 13C NMR Spectra
(400 MHz Spectrometer)

Acquire FT-IR Spectrum
(4000-400 cm-1)

Data Analysis and Interpretation

Process and Analyze NMR Data:
- Chemical Shifts
- Coupling Constants

Analyze IR Spectrum:
- ldentify Functional Group
Vibrations

Structure Elucidation and Verification
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Caption: Logical workflow for the spectroscopic analysis of 4-Methoxypyridine.

¢ To cite this document: BenchChem. [Spectroscopic Analysis of 4-Methoxypyridine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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